molecular formula C17H11BrFN3OS B2378665 5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428366-22-6

5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2378665
CAS No.: 1428366-22-6
M. Wt: 404.26
InChI Key: XBJDVMUWDSZJLO-UHFFFAOYSA-N
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Description

5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and thiophene moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Properties

IUPAC Name

5-[(4-bromo-2-fluorophenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN3OS/c18-12-4-3-11(13(19)8-12)10-21-5-6-22-15(17(21)23)9-14(20-22)16-2-1-7-24-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJDVMUWDSZJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the 4-bromo-2-fluorobenzyl group: This step may involve nucleophilic substitution reactions using 4-bromo-2-fluorobenzyl halides.

    Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its unique chemical structure.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The presence of bromine and fluorine atoms may enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 5-(4-methylbenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 5-(4-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

The unique combination of bromine, fluorine, and thiophene moieties in 5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one may confer distinct chemical and biological properties compared to similar compounds. These differences can influence its reactivity, binding affinity, and overall biological activity.

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